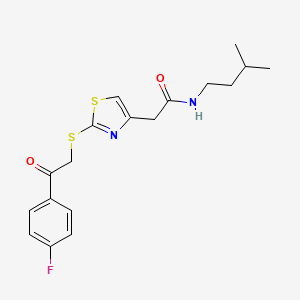
2-(2-((2-(4-フルオロフェニル)-2-オキソエチル)チオ)チアゾール-4-イル)-N-イソペンチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学的研究の応用
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Isopentylacetamide Moiety: The final step involves the acylation of the thiazole derivative with isopentylacetamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the 4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
作用機序
The mechanism of action of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide involves its interaction with specific molecular targets and pathways. It has been shown to:
Inhibit Enzyme Activity: The compound can inhibit the activity of enzymes such as EGFR and VGFER kinase, which are involved in cell proliferation and angiogenesis.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Intercalate with DNA: The compound can intercalate with DNA, disrupting its function and leading to cell death.
類似化合物との比較
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring structure and have similar biological activities.
4-Fluorophenyl Thiazoles: Compounds with a 4-fluorophenyl group attached to the thiazole ring.
Uniqueness
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound belonging to the thiazole derivative class. Thiazole derivatives are recognized for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Thiazole Ring : Known for its role in various biological activities.
- Fluorophenyl Group : Enhances lipophilicity and potentially increases efficacy.
- Acetamide Moiety : Contributes to the compound's pharmacological profile.
The presence of a fluorine atom in the aromatic ring is expected to enhance the compound's interaction with biological targets due to improved physicochemical properties.
The biological activity of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. The thiazole moiety is known for its cytotoxic effects against cancer cell lines, while the fluorophenyl group may enhance binding affinity to target proteins.
Biological Activities
-
Anticancer Properties :
- Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide have been shown to inhibit tumor growth and induce apoptosis in cancer cells .
- A recent study demonstrated that analogs of this compound could effectively downregulate oncogenic signaling pathways, leading to reduced proliferation of cancer cells .
-
Antimicrobial Activity :
- Research has highlighted the antimicrobial properties of thiazole derivatives, suggesting that this compound may exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
- A comparative analysis showed that certain thiazole derivatives possess minimum inhibitory concentrations (MICs) within clinically relevant ranges against resistant strains of bacteria .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide:
Synthesis and Modification
The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide typically involves several steps:
- Formation of the Thiazole Ring : Reaction between thiourea and an α-haloketone.
- Thioether Formation : Introduction of the thioether linkage.
- Amidation : Final step involving reaction with isopentylamine to form the acetamide structure.
This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
特性
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S2/c1-12(2)7-8-20-17(23)9-15-10-24-18(21-15)25-11-16(22)13-3-5-14(19)6-4-13/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDIATYAUQHHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














